2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10BrF3N4O and its molecular weight is 399.171. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological activities.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor effects.
Biochemical Analysis
Biochemical Properties
2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2 . The inhibition of these kinases can lead to the suppression of cell proliferation and angiogenesis, making the compound a potential candidate for anticancer therapies. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby preventing their normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis in cancer cells by inhibiting the expression of c-Met and VEGFR-2 . Additionally, it affects cell signaling pathways, leading to the downregulation of genes involved in cell proliferation and survival. The compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules and enzymes. The compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and leading to the suppression of downstream signaling pathways . This inhibition results in the downregulation of gene expression related to cell proliferation and survival. Additionally, the compound may induce conformational changes in the target enzymes, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s role as a kinase inhibitor.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within the cell can influence its activity and function, as it may interact with different biomolecules in specific cellular environments.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . Additionally, it may be targeted to specific organelles such as the mitochondria, where it can induce apoptosis by affecting mitochondrial function. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations.
Properties
IUPAC Name |
2-bromo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4O/c16-11-6-2-1-4-9(11)14(24)20-8-12-21-22-13-10(15(17,18)19)5-3-7-23(12)13/h1-7H,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIASNFLSFROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.